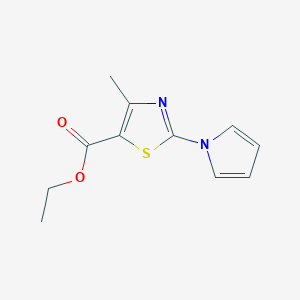
ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate, also known as EMTPC, is a versatile and important small molecule that has been widely studied in recent years. It is a heterocyclic compound, which is composed of a thiazole and a pyrrole ring, and is widely used in a variety of scientific research applications. The compound is a useful tool for researchers due to its wide range of applications and its ability to be synthesized with relative ease. In
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study conducted by Bhoi et al. (2016) emphasizes the one-pot, microwave-assisted synthesis of novel derivatives using 2-aminobenzothiazole, showcasing operational simplicity and environmental friendliness. These derivatives were evaluated for antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, indicating their potential in therapeutic applications (Bhoi et al., 2016).
Anticancer Activity
Gomha et al. (2015) prepared a novel series of compounds through cyclocondensation, which were tested for their anticancer activity against colon and liver carcinoma cell lines. The study highlights the promise of 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives in cancer therapy (Gomha et al., 2015).
Synthesis and Antimicrobial Evaluation
Research by Balkan et al. (2001) explores the synthesis of new thiazolo[4,5-d] pyrimidines and their sulfur derivatives, examining their in vitro antimicrobial activities. The study demonstrates significant inhibitory effects against Gram-positive bacteria and yeasts, suggesting their utility in antimicrobial treatments (Balkan et al., 2001).
Antimicrobial Study of Modified Derivatives
Desai et al. (2019) focus on the synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, evaluating the antimicrobial activities of the derivatives against various bacterial and fungal strains. The study provides insights into the structure-activity relationships of these molecules (Desai et al., 2019).
Colorimetric Chemosensor for Metal Ions
Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye system, exhibiting high sensitivity towards Co2+, Zn2+, and Cu2+ ions. This research suggests applications in environmental monitoring and metal ion detection (Aysha et al., 2021).
Phosphine-Catalyzed Annulation
A study by Zhu et al. (2003) presents a phosphine-catalyzed [4 + 2] annulation method for synthesizing highly functionalized tetrahydropyridines, indicating potential in the development of complex organic molecules (Zhu et al., 2003).
properties
IUPAC Name |
ethyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-10(14)9-8(2)12-11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMFHZGFBDLDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)


![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)
methanone](/img/structure/B2834929.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)




